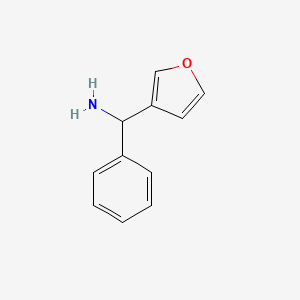

Furan-3-yl(phenyl)methanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements recently. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .

Molecular Structure Analysis

The molecular structure of “Furan-3-yl(phenyl)methanamine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Furan derivatives are organic compounds that have various medicinal applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . This review summarizes the chemistry and biological activities of furans .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 173.21 g/mol. It is a liquid at room temperature .

Applications De Recherche Scientifique

Synthesis and Characterization

- Furan-3-yl(phenyl)methanamine and its derivatives have been utilized in various synthesis processes. For instance, it is used in the aza-Piancatelli rearrangement to create 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, noted for their high yields and selectivity (Reddy et al., 2012). Similarly, it plays a role in the synthesis of 2-(2-Arylcyclopropyl)glycines, serving as a precursor in the creation of homophenylalanine analogs (Demir et al., 2004).

Inhibitory and Anticancer Activity

- This compound derivatives have shown potential in inhibitory and anticancer activities. For instance, furan-2-yl(phenyl)methanone derivatives exhibit in vitro protein tyrosine kinase inhibitory activity, with some showing promising results compared to known reference compounds (Zheng et al., 2011). Additionally, palladium and platinum complexes based on pyrrole Schiff bases using this compound as a ligand have demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Corrosion Inhibition

- This compound derivatives are explored as corrosion inhibitors. Amino acid compounds derived from it have been studied for their effectiveness in protecting N80 steel from corrosion, displaying mixed-type inhibitory nature (Yadav et al., 2015).

Molecular Docking and Antimicrobial Studies

- In molecular docking studies, this compound-based Schiff base rare earth metal complexes showed promising results against microbial target proteins and demonstrated experimental antibacterial and anticancer activities (Preethi et al., 2021). Moreover, (furan-2-yl)(phenyl) methanones inhibited vascular smooth muscle cell proliferation, indicating potential therapeutic applications (Qing-shan, 2011).

Fluorescence Enhancement and Sensing

- A fluorescent indicator substituted with 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group on BODIPY showed high affinity and selectivity for Cu2+ ions, making it useful for detecting copper levels in living cells (Yang et al., 2016).

Safety and Hazards

“Furan-3-yl(phenyl)methanamine” is classified as a dangerous substance. It has hazard statements H226, H302, H314, H335 and precautionary statements P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Orientations Futures

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The production of amino-containing compounds from biomass is an important goal of research programs . Starting from carbohydrate-based furfural, a simple and highly efficient system was developed for producing a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .

Mécanisme D'action

Target of Action

Furan-3-yl(phenyl)methanamine is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Result of Action

Furan derivatives have been associated with a variety of therapeutic advantages, indicating that they can have significant molecular and cellular effects .

Propriétés

IUPAC Name |

furan-3-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVVSTSZQSMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=COC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

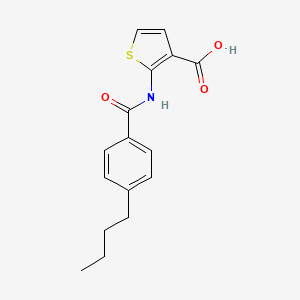

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)

![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)